![molecular formula C30H32Cl2N4O5 B1335929 N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine CAS No. 1022050-89-0](/img/structure/B1335929.png)
N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine is a bifunctional rhodamine dye designed for specific applications in protein labeling. The molecule contains chloroacetamidoethyl substituents that allow for the covalent attachment to proteins, particularly to cysteine residues. This specificity is crucial for studies that require the precise orientation of a fluorophore in relation to the protein structure, which is essential for understanding protein conformation and interactions in biological systems .
Synthesis Analysis
The synthesis of this bifunctional rhodamine dye involves the conversion of chloroacetamides to iodoacetamides, a process that includes a mild dehalogenation step. This step is noteworthy due to the use of NaI and camphorsulfonic acid, which allows for the preservation of the aromatic haloacetamide group. The synthesis is tailored to produce a dye that can label proteins at two sites, ensuring a 1:1 stoichiometry and constraining the orientation of the rhodamine absorption and emission dipoles in a predictable manner relative to the protein's structure .
Molecular Structure Analysis
The molecular structure of N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine is characterized by the presence of two chloroacetamidoethyl groups attached to the nitrogen atoms of the rhodamine core. This structure is significant because it allows for the targeted labeling of proteins with two cysteine residues, which can be positioned to maintain the fluorophore's orientation. The precise arrangement of these functional groups is critical for the dye's ability to provide consistent and reliable fluorescence signals upon binding to the target proteins .
Chemical Reactions Analysis
The chemical reactivity of N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine is primarily focused on its ability to form covalent bonds with cysteine residues in proteins. The chloroacetamidoethyl groups are reactive towards the thiol groups of cysteines, facilitating the formation of stable thioether bonds. This reaction is essential for the dye's function as a protein label, as it ensures that the fluorophore remains attached to the protein under various experimental conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine are influenced by its bifunctional nature and the presence of the rhodamine core. Rhodamine dyes are known for their excellent photostability and bright fluorescence, making them suitable for various applications in fluorescence microscopy and other fluorescence-based techniques. The specific properties of this dye, such as its absorption and emission wavelengths, quantum yield, and photostability, would be determined by the exact structure of the rhodamine core and the substituents attached to it. These properties are crucial for the dye's effectiveness as a protein label and its overall utility in biological research .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine and similar compounds have been synthesized for various purposes. For instance, bisalkylation of L-glutamic acid and L-lysine derivatives leads to compounds with a chelating subunit for complexation of metal ions, showing potential in bioconjugate chemistry (Anelli et al., 1999).
Therapeutic Applications
- Some derivatives, like bis-N,N'-[3-(N-(2-chloroethyl)-N-ethyl)amino-5-[N,N-dimethylamino)methyl)aminophenyl]-1,4-benzenedicarboxamide, have been synthesized for anti-tumor activities, with specific targeting properties in cancer research (Prakash et al., 1991).
Diagnostic and Imaging Applications
- Complexes like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide have been evaluated as inhibitors in medical research, indicating potential in diagnostic applications (Shukla et al., 2012).
- A Rhodamine B derivative, similar to N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine, has been used as a chemosensor for Al3+ and in living-cell imaging, showcasing its utility in biomedical imaging and diagnostics (Bao et al., 2015).
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[[6'-[2-[(2-chloroacetyl)amino]ethyl-methylamino]-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-3'-yl]-methylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl2N4O5/c1-35(13-11-33-27(37)17-31)19-7-9-23-25(15-19)40-26-16-20(36(2)14-12-34-28(38)18-32)8-10-24(26)30(23)22-6-4-3-5-21(22)29(39)41-30/h3-10,15-16,23,25H,11-14,17-18H2,1-2H3,(H,33,37)(H,34,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLJUXJLIDVVLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)CCl)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)CCNC(=O)CCl)C5=CC=CC=C5C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl2N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392815 |
Source


|
| Record name | N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}bis(2-chloroacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine | |
CAS RN |
1022050-89-0 |
Source


|
| Record name | N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}bis(2-chloroacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

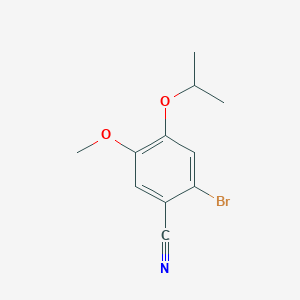
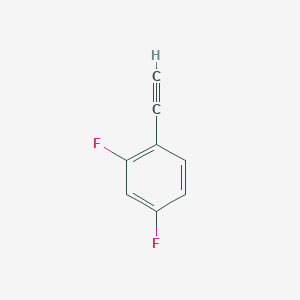
![2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1335854.png)
![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)
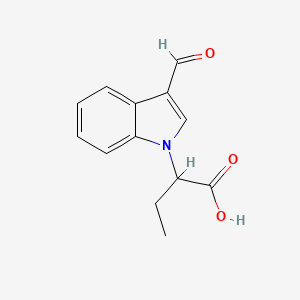
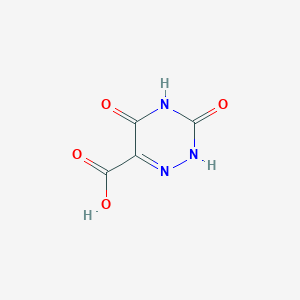
![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)
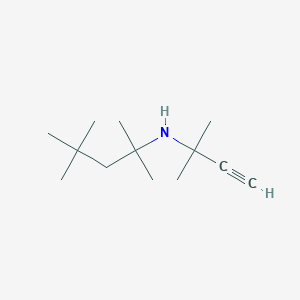
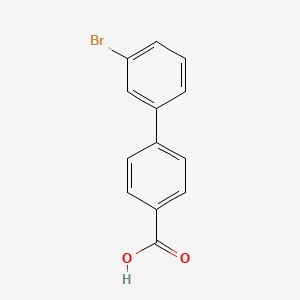
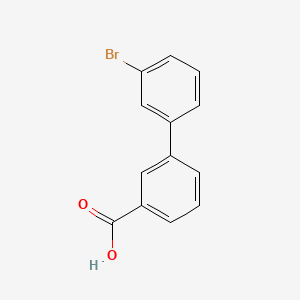
![[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate](/img/structure/B1335877.png)
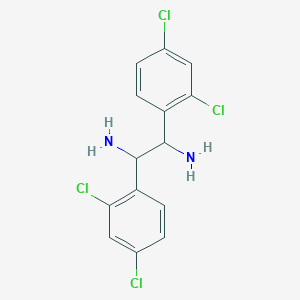
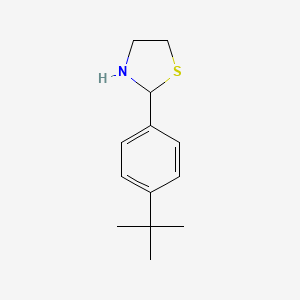
![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)